5-(2,5-Difluorophenyl)isoxazol-3-amine
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Overview
Description
5-(2,5-Difluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,5-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide. This intermediate undergoes a cycloaddition reaction with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2,5-Difluorophenyl)isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)isoxazol-3-amine: Similar structure but with fluorine atoms at different positions.
3-(2,5-Difluorophenyl)isoxazol-5-amine: Isomeric form with the amine group at a different position.
Uniqueness
5-(2,5-Difluorophenyl)isoxazol-3-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H6F2N2O |
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Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
DTQSTEVYBWUQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NO2)N)F |
Origin of Product |
United States |
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